molecular formula C14H11ClO3S B2889738 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone CAS No. 344266-59-7

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone

Cat. No. B2889738
CAS RN: 344266-59-7
M. Wt: 294.75
InChI Key: GWILMWAYGNPWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone, also known as CPPSE, is an organic molecule with a wide range of applications in both industrial and academic research. It is a versatile molecule that has been used in the synthesis of various compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, pesticides, and other organic molecules. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and the regulation of gene expression. 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone has been used as a model compound in studies of the structure and function of proteins, as well as in the study of the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone is not fully understood. However, it is believed that it acts as an inhibitor of enzymes, such as cytochrome P450 enzymes and proteases. It is also thought to interact with DNA and RNA, and to bind to proteins and lipids. In addition, 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and proteases. It has also been shown to interact with DNA and RNA, and to bind to proteins and lipids. In addition, 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that does not react with other compounds. In addition, it has a wide range of applications in both industrial and academic research. However, there are some potential limitations to the use of 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

The potential applications of 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone are vast and varied. Future research could focus on the development of new synthesis methods, as well as the exploration of new biochemical and physiological effects. In addition, further research could be conducted to explore the mechanism of action of 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone and its potential interactions with other molecules. Finally, research could be conducted to explore the potential toxicity of 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone and its effects on human health.

Synthesis Methods

1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chlorophenyl sulfonyl chloride with 1-ethanone in the presence of an alkaline catalyst. This reaction produces 1-(2-Chlorophenyl)-2-(phenylsulfonyl)-1-ethanone as a white solid. Other methods of synthesis include the reaction of 2-chlorophenyl sulfonyl chloride with an alkyl halide, the reaction of 2-chlorophenyl sulfonyl chloride with an alkyl sulfonate, and the reaction of 2-chlorophenyl sulfonyl chloride with an anhydride.

properties

IUPAC Name

2-(benzenesulfonyl)-1-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c15-13-9-5-4-8-12(13)14(16)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWILMWAYGNPWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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